molecular formula C15H10F2N2O3 B5886344 (2E)-N-(2,4-difluorophenyl)-3-(2-nitrophenyl)prop-2-enamide

(2E)-N-(2,4-difluorophenyl)-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B5886344
M. Wt: 304.25 g/mol
InChI Key: FYIHHGVFMCTSSX-VMPITWQZSA-N
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Description

(2E)-N-(2,4-difluorophenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of both difluorophenyl and nitrophenyl groups attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(2,4-difluorophenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and 2-nitrobenzaldehyde.

    Condensation Reaction: The 2,4-difluoroaniline reacts with 2-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Amidation: The intermediate amine undergoes an amidation reaction with acryloyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(2E)-N-(2,4-difluorophenyl)-3-(2-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-difluorophenyl)-3-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer or anti-inflammatory effects.

Comparison with Similar Compounds

  • (2E)-N-(2,4-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide
  • (2E)-N-(2,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide
  • (2E)-N-(2,4-difluorophenyl)-3-(2-methylphenyl)prop-2-enamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., chlorine vs. fluorine) or their positions (e.g., ortho vs. para) can significantly affect the compound’s reactivity and properties.
  • Unique Features: (2E)-N-(2,4-difluorophenyl)-3-(2-nitrophenyl)prop-2-enamide is unique due to the combination of difluorophenyl and nitrophenyl groups, which imparts specific electronic and steric effects, influencing its chemical behavior and potential applications.

Properties

IUPAC Name

(E)-N-(2,4-difluorophenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O3/c16-11-6-7-13(12(17)9-11)18-15(20)8-5-10-3-1-2-4-14(10)19(21)22/h1-9H,(H,18,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIHHGVFMCTSSX-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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